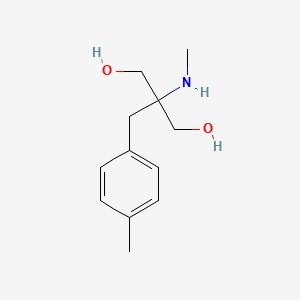
2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol is an organic compound that belongs to the class of amines and alcohols. This compound features both an amine group and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and 2-amino-2-methylpropan-1,3-diol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Applications De Recherche Scientifique
2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)-2-phenylpropane-1,3-diol: Similar structure but with a phenyl group instead of a 4-methylbenzyl group.
2-(Methylamino)-2-(4-chlorobenzyl)propane-1,3-diol: Similar structure but with a 4-chlorobenzyl group instead of a 4-methylbenzyl group.
Uniqueness
2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(methylamino)-2-[(4-methylphenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-10-3-5-11(6-4-10)7-12(8-14,9-15)13-2/h3-6,13-15H,7-9H2,1-2H3 |
Clé InChI |
GRNIGEYIUQBKPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(CO)(CO)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



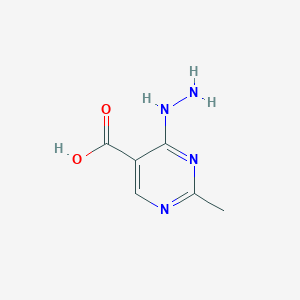
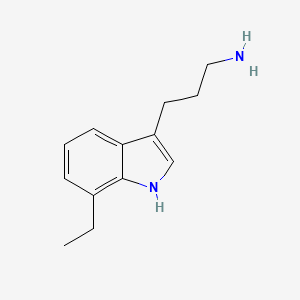
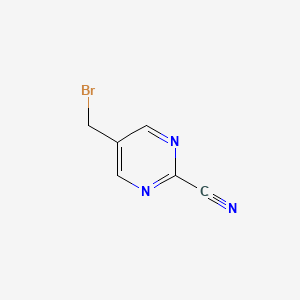
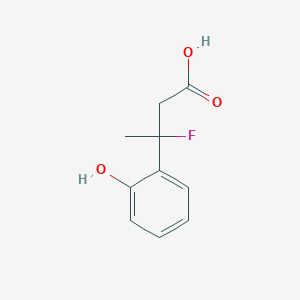
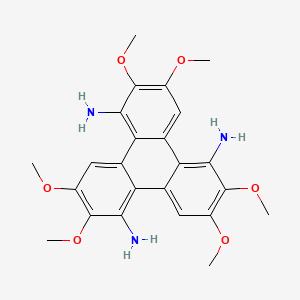
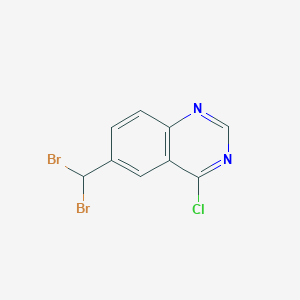
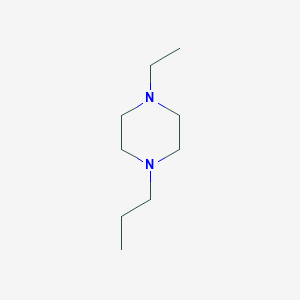
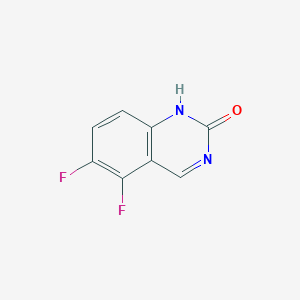
![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
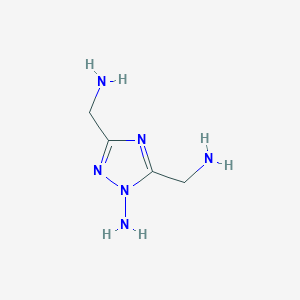
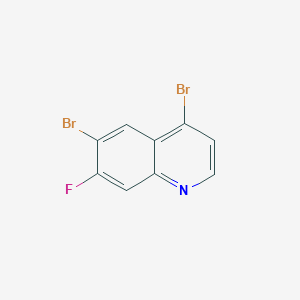
![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
